Cy55 alkyne

Description

Historical Context and Development of Cyanine (B1664457) Fluorophores in Research

The journey of cyanine dyes began in 1856 with the synthesis of the first cyanine, a blue dye. nih.gov Initially used in the photographic industry, their potential in biological research was not realized until much later. nih.govfluorofinder.com In the 1970s, chemist Alan Waggoner systematically modified the structure of cyanine dyes to make them suitable for use in living cells, leading to the development of the popular Cy series of dyes, including Cy3 and Cy5. fluorofinder.com

A significant advancement in the 1990s was the creation of water-soluble cyanine dyes. biotium.com By introducing negatively charged sulfonic acid groups, researchers were able to reduce the tendency of the dyes to aggregate and self-quench, leading to brighter and more biocompatible probes. biotium.comglenresearch.com This innovation paved the way for the development of a wide range of functionalized cyanine dyes, including those with reactive groups for conjugation to biomolecules. glenresearch.com The ability to tune the fluorescence emission of cyanine dyes by altering the length of their polymethine chain has made them a versatile class of fluorophores for various biological imaging applications. nih.govglenresearch.com

Significance of Alkyne Functionality in Bio-orthogonal Chemistry

The true power of Cy5.5 alkyne lies in its alkyne functional group, which is a key player in the field of bio-orthogonal chemistry. Coined by Carolyn R. Bertozzi in 2003, bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This is achieved by using functional groups, such as azides and alkynes, that are absent in most biological systems. nih.govnih.gov

The most prominent bio-orthogonal reaction involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govnih.gov This reaction forms a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule. nih.gov The high efficiency and specificity of this reaction have made it a go-to method for labeling biomolecules in complex biological environments. nih.gov To address the cytotoxicity of the copper catalyst in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes a strained cyclooctyne (B158145) to react with an azide (B81097) without the need for a metal catalyst. wikipedia.orgnih.gov

The alkyne functionality allows Cy5.5 to be precisely and covalently attached to biomolecules that have been metabolically or genetically engineered to contain an azide group. nih.govmdpi.com This enables researchers to visualize and track these molecules in real-time within living cells and organisms. acs.org

Overview of Research Trajectories for Cy5.5 Alkyne

The unique properties of Cy5.5 alkyne have led to its application in a diverse range of research areas. A primary application is in the fluorescent labeling of biomolecules, including proteins, nucleic acids, and glycans, for imaging studies. nih.govaatbio.comnih.gov For instance, researchers have used Cy5.5 alkyne to label azide-modified glycans on the surface of cells, allowing for the visualization of these important cellular components. nih.gov

Another significant research trajectory is in the field of targeted drug delivery. By conjugating Cy5.5 alkyne to nanoparticles or drug molecules, researchers can track their distribution and accumulation in specific tissues or cells. vulcanchem.comchemneo.commdpi.com This has proven valuable in assessing the efficacy of targeted therapies and understanding the pharmacokinetics of drug delivery systems. vulcanchem.commdpi.com For example, a study demonstrated the successful use of DBCO-Cy5.5 to detect tumor tissue in mice that had been metabolically labeled with an azide-containing sugar, highlighting the potential for targeted cancer imaging and therapy. mdpi.com

Furthermore, the development of heterobifunctional cyanine dyes, which contain both a bio-orthogonal handle like an alkyne and another reactive group, has expanded the toolkit for creating complex molecular probes for in-depth biological studies. acs.org These research trajectories underscore the versatility and importance of Cy5.5 alkyne as a fundamental tool in modern chemical biology.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C43H46ClN3O |

|---|---|

Molecular Weight |

656.3 g/mol |

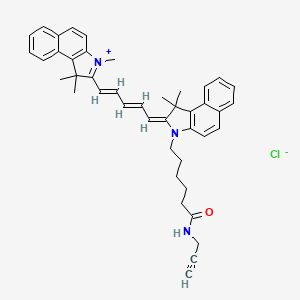

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |

InChI Key |

ZAMUEMBIJDLVQF-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cy5.5 Alkyne

Advanced Synthetic Routes to Cy5.5 Alkyne and Analogues

The conventional synthesis of cyanine (B1664457) dyes, including Cy5.5 alkyne, typically involves the stepwise condensation of two nitrogen-containing heterocyclic rings with a polymethine chain precursor. acs.orgnih.gov Advanced synthetic routes have been developed to improve efficiency and yield. These routes often focus on the preparation of asymmetrical cyanine dyes, which allows for the introduction of specific functionalities, such as the alkyne group for click chemistry. acs.orgbenthamdirect.com

One advanced approach involves the "hemicyanine method," where a hemicyanine intermediate is first formed and then reacted with a second, different quaternary salt to produce the final asymmetrical dye. unito.it This method allows for greater control over the final structure. Another innovative strategy utilizes a one-pot preparation of a Stenhouse salt intermediate from furfural (B47365) derivatives, which then reacts with quaternary indolenium salts to yield symmetrical cyanines. rsc.org Modifications to this one-pot strategy have also enabled the synthesis of unsymmetrical cyanine dyes. rsc.org

Solid-phase synthesis has emerged as a powerful technique to overcome the limitations of classical solution-phase methods. benthamdirect.comunito.it This approach simplifies purification, often leading to higher yields and can be assisted by microwave irradiation to reduce reaction times and thermal degradation. benthamdirect.comrsc.org For instance, a resin-bound hemicyanine can be prepared and subsequently reacted with a quaternary ammonium (B1175870) salt to release the desired unsymmetrical cyanine dye. rsc.org

The introduction of the alkyne moiety is a key step in producing Cy5.5 alkyne. This is often achieved by using a precursor that already contains the alkyne group or by modifying the cyanine dye structure after its core has been synthesized. For example, an alkyne group can be introduced through an esterification reaction with a compound like propargyl alcohol. nih.gov This functionalization enables the subsequent conjugation of Cy5.5 alkyne to various biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.govfrontiersin.org

Modular Approaches for Diversified Cy5.5 Alkyne Structures

Modular synthesis offers a flexible and efficient strategy for creating a diverse range of Cy5.5 alkyne structures with varied functionalities. acs.orgnih.govresearchgate.net This approach involves the synthesis of key building blocks, or modules, which can be combined in different ways to generate a library of compounds. A key advantage of the modular approach is the ability to introduce sensitive functional groups in the final steps of the synthesis, thus preventing their degradation under harsh reaction conditions that may be required in earlier steps. acs.orgnih.gov

A typical modular synthesis of a heterobifunctional Cy5.5 dye involves a four-stage process: (i) indolium derivative formation, (ii) hemicyanine formation, (iii) cyanine 5 dye formation, and (iv) functional group attachment. acs.orgresearchgate.net This strategy allows for the late-stage introduction of the alkyne group, often through amide coupling or esterification. nih.gov For example, a precursor Cy5.5 dye with a carboxylic acid handle can be synthesized and then reacted with an alkyne-containing alcohol or amine to yield the final Cy5.5 alkyne.

This modularity is particularly beneficial for creating dyes with specific properties. For instance, different heterocyclic systems (e.g., indole (B1671886), benzothiazole, quinoline) can be used as modules to fine-tune the photophysical properties of the dye. acs.orgnih.gov Furthermore, the linker connecting the alkyne group to the cyanine core can be varied to optimize solubility, stability, and steric hindrance for subsequent conjugation reactions.

Strategies for Introducing Sulfonation and Other Hydrophilicity-Enhancing Moieties

A significant challenge with many cyanine dyes is their limited water solubility, which can lead to aggregation in aqueous biological environments and hinder their application. iieta.orgchinesechemsoc.org To address this, various strategies have been developed to enhance the hydrophilicity of Cy5.5 alkyne. The most common approach is the introduction of sulfonate groups (-SO₃H) into the dye structure. iieta.orgresearchgate.netresearchgate.net Sulfonation significantly increases water solubility and can also improve fluorescence quantum yield. iieta.orgresearchgate.net

Sulfonate groups are typically introduced by using sulfonated precursors during the synthesis or by post-synthetic modification of the dye. researchgate.netresearchgate.net For example, sulfonated indolenine precursors can be used to build the cyanine scaffold, resulting in a dye with one or more sulfonate groups. researchgate.net Alternatively, sulfonation can be achieved by treating the synthesized dye with a sulfonating agent like sulfur trioxide or chlorosulfonic acid under controlled conditions. researchgate.netresearchgate.net The number and position of the sulfonate groups can be controlled to fine-tune the hydrophilicity of the final product. Commercially available versions like sulfo-Cyanine5.5 alkyne contain four sulfo groups, providing excellent aqueous solubility. lumiprobe.com

Besides sulfonation, other hydrophilicity-enhancing moieties can be incorporated. These include carboxylic acids, quaternary ammonium salts, amino and hydroxyl groups, and polyethylene (B3416737) glycol (PEG) chains. chinesechemsoc.orggoogle.comacs.org The introduction of a triethylene glycol monomethyl ether (Peg) substituent, for instance, can increase the hydrophilicity of the dye. acs.org These modifications not only improve solubility but can also influence the pharmacokinetic properties of the dye in vivo. spiedigitallibrary.org

Chemical Precursors and Reaction Optimization for Cy5.5 Alkyne Synthesis

The synthesis of Cy5.5 alkyne relies on the availability of specific chemical precursors and the optimization of reaction conditions to maximize yield and purity. The core structure of Cy5.5 is typically derived from indolenine-based precursors. acs.orgacs.org Substituted indoles, such as 5-alkoxyindoles or 5-haloindoles, are often synthesized via Fischer indole synthesis. acs.org These are then quaternized to form indolinium salts, which are the key reactive intermediates for cyanine dye formation. acs.orgacs.org

The polymethine bridge of Cy5.5 is constructed using a pentamethine synthon. A common precursor for this is malonaldehyde bis(phenylimine) hydrochloride or similar aniline (B41778) derivatives. acs.orgmdpi.com The condensation reaction between the indolinium salt and the polymethine precursor is a critical step that requires careful optimization.

Reaction optimization involves several factors, including the choice of solvent, base, temperature, and reaction time. acs.orgresearchgate.net For example, the condensation to form the hemicyanine intermediate is often carried out in acetic anhydride (B1165640) and acetic acid at elevated temperatures. nih.gov The final condensation to form the asymmetric cyanine dye can be performed at room temperature in a solvent like methanol (B129727) with a base such as sodium acetate. acs.orgnih.gov

Monitoring the reaction progress, for instance by HPLC-MS, is crucial to prevent the formation of side products, such as the symmetric dye, which can be challenging to separate from the desired asymmetric product. acs.orgnih.gov Purification is another critical aspect. Due to the high polarity of cyanine dyes, standard silica (B1680970) gel chromatography can lead to irreversible adsorption. acs.org Therefore, alternative purification methods like column chromatography on basic aluminum oxide or preparative HPLC are often employed. acs.orgd-nb.info The pH- and functional group-dependent solubility of the dyes can also be exploited for purification through optimized workup procedures. acs.org

Mechanistic and Kinetic Investigations of Cy5.5 Alkyne in Bio Orthogonal Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy5.5 Alkyne

The CuAAC reaction is a highly efficient and widely used click chemistry reaction that joins molecules containing azide (B81097) and alkyne functional groups. mdpi.comnih.gov This reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate and control the regioselectivity to exclusively form the 1,4-disubstituted triazole product. nih.govnih.govbeilstein-journals.org

Catalytic Systems and Ligand Effects in CuAAC

The catalytic system in CuAAC typically involves a copper(I) source and a ligand. mdpi.com While Cu(I) is the active catalyst, it is prone to oxidation to Cu(II), which is inactive in the cycloaddition and can cause unwanted side reactions. beilstein-journals.org To prevent this, Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), with the addition of a reducing agent like sodium ascorbate. beilstein-journals.org

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, increasing the reaction rate, and improving the efficiency of the CuAAC reaction, especially in aqueous and complex biological media. beilstein-journals.orgmdpi.com2bscientific.com Tris-(benzyltriazolylmethyl)amine (TBTA) is a well-known ligand that enhances CuAAC reaction efficiency, but its poor solubility in water can be a limitation. mdpi.com The development of water-soluble ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthroline (B157979) disulfonate (BPS), has been instrumental in advancing the use of CuAAC in biological applications. 2bscientific.com Some studies have also explored the use of zwitterionic ligands like betaine, which has been shown to dramatically accelerate the CuAAC reaction in aqueous media at ambient temperature, even at very low copper concentrations. rsc.org

More advanced strategies involve the use of copper-chelating azides. 2bscientific.com These molecules contain a structural motif that can coordinate with the copper ion, effectively making the reactant also part of the catalytic system. This approach can lead to a significant increase in the reaction rate. mdpi.com2bscientific.com

Reaction Kinetics and Efficiency in Aqueous Media

The CuAAC reaction is known for its fast kinetics, with rate constants that can be orders of magnitude higher than the uncatalyzed Huisgen 1,3-dipolar cycloaddition. nih.gov The reaction is highly efficient in aqueous media, a key advantage for biological applications. mdpi.comescholarship.org The efficiency of CuAAC in aqueous environments can be further improved by the use of ligands that enhance the solubility and stability of the copper catalyst. mdpi.com

The choice of ligand can have a significant impact on the reaction kinetics. For example, comparative kinetic measurements have shown that copper-chelating azides can display much faster kinetics compared to conventional azides in the presence of a ligand like THPTA. 2bscientific.com The reaction conditions, including pH and the concentrations of reactants and catalyst, also play a vital role in the reaction's efficiency. nih.govescholarship.org For instance, in the context of quantum dot functionalization, a high-throughput screen of over 2000 reaction conditions was used to identify optimal parameters for CuAAC that maximized coupling efficiency while minimizing fluorescence quenching. nih.gov

Regioselectivity and Triazole Formation in CuAAC

A hallmark of the CuAAC reaction is its high regioselectivity. nih.govbeilstein-journals.org Unlike the uncatalyzed thermal cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed reaction exclusively produces the 1,4-disubstituted triazole. mdpi.comnih.gov This specificity is a direct result of the copper-mediated reaction mechanism. mdpi.com

The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. mdpi.comnih.gov This controlled pathway ensures the formation of a single regioisomer. The resulting 1,2,3-triazole ring is a stable and robust linkage, making it an ideal covalent connection in bioconjugation. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions can be used to selectively produce the 1,5-disubstituted triazole regioisomer. organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cy5.5 Alkyne Derivatives

To address the potential cytotoxicity of the copper catalyst in live-cell imaging, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. rsc.orgresearchgate.net This reaction does not require a metal catalyst and instead relies on the ring strain of a cyclooctyne (B158145) to react with an azide. rsc.org

Utilization of Strained Cyclooctynes (e.g., DBCO-Cy5.5, ADIBO-Cy5.5)

In SPAAC, the alkyne is part of a strained eight-membered ring system. rsc.org The release of this ring strain provides the driving force for the reaction to proceed without a catalyst. rsc.org Several cyclooctyne derivatives have been developed, with dibenzocyclooctyne (DBCO) and azadibenzocyclooctyne (ADIBO) being among the most commonly used. researchgate.netinterchim.fr These are often conjugated to fluorescent dyes like Cy5.5 to create probes such as DBCO-Cy5.5 and ADIBO-Cy5.5. nih.govnih.gov

These probes have been successfully used for a variety of biological applications, including the labeling of antibodies, cell surface glycans, and RNA. researchgate.netnih.govmdpi.com For example, DBCO-Cy5 has been used to label adipose-derived mesenchymal stem cells for in vivo tracking. rsc.org The reaction is bioorthogonal, meaning it does not interfere with biological processes, and can be carried out at physiological temperature and pH. nih.gov

Comparative Analysis of SPAAC Reaction Rates and Selectivity

The reaction rates of SPAAC are a critical factor for its application, especially when labeling low-abundance biomolecules. interchim.fr The kinetics of SPAAC are generally described by second-order rate constants. mdpi.com While the initial cyclooctyne derivatives had relatively slow kinetics, the development of new derivatives has led to significant improvements. mdpi.comrsc.org

DBCO derivatives typically exhibit second-order rate constants in the range of 1–2 M⁻¹s⁻¹ with azides. mdpi.comnih.gov The structure of the cyclooctyne has a significant impact on the reaction rate. For instance, the introduction of fluorine atoms into the cyclooctyne ring, as in difluorinated cyclooctyne (DIFO), can increase the reaction rate by approximately 40-fold compared to the first-generation cyclooctynes. mdpi.comrsc.org The reaction temperature can also influence the efficiency of SPAAC, with studies showing higher efficiencies at 37°C compared to 25°C for the labeling of RNA. mdpi.com

The selectivity of SPAAC is excellent, with the strained alkyne reacting specifically with the azide group. interchim.fr However, some cyclooctynes, like BCN and DBCO, have been reported to have some reactivity towards thiols, which could lead to non-specific labeling. researchgate.net

Copper-Free Click Chemistry Paradigms in Cy5.5 Alkyne Conjugation

The toxicity associated with copper catalysts in the archetypal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has spurred the development of copper-free click chemistry alternatives for in vivo applications. rsc.orgacs.orgnih.gov The principal paradigm in this domain is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic metal catalyst by employing strained cyclooctynes. rsc.orginterchim.comrsc.org These reactions are bio-orthogonal, meaning they proceed within biological systems without interfering with native biochemical processes. rsc.org The high ring strain of cyclooctynes significantly lowers the activation energy of the cycloaddition with azides, enabling rapid and efficient conjugation at physiological temperatures. acs.orgrsc.org

Cyanine (B1664457) dyes, including Cy5.5, have been functionalized with strained alkyne moieties like dibenzocyclooctyne (DBCO), also known as azodibenzocyclooctyne (ADIBO), to leverage the benefits of SPAAC. lumiprobe.comresearchgate.netacs.org The conjugation of a Cy5.5-DBCO derivative with an azide-modified molecule proceeds via a [3+2] dipolar cycloaddition to form a stable triazole linkage. nih.gov This reaction is characterized by its high specificity and efficiency, with the resulting conjugate retaining the favorable properties of the Cy5.5 dye, such as brightness and water solubility. axispharm.com

The kinetics of SPAAC reactions are a crucial aspect of their utility. While CuAAC reactions can be very fast, the development of increasingly reactive strained alkynes has made SPAAC a highly competitive alternative. acs.org The reaction rates of SPAAC are typically second-order and are influenced by the specific structure of the cyclooctyne. rsc.org For instance, DBCO provides some of the fastest reaction kinetics among cyclooctynes while maintaining good stability. lumiprobe.com Other strained alkynes used in SPAAC include bicyclo[6.1.0]nonyne (BCN) and difluorinated cyclooctynes (DIFO). rsc.orgnih.gov The choice of cyclooctyne can be tailored to the specific application, balancing reactivity with stability.

Table 1: Comparison of Strained Alkynes Used in Copper-Free Click Chemistry

| Strained Alkyne | Common Abbreviation(s) | Key Features | Typical Second-Order Rate Constants (M⁻¹s⁻¹) |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO, ADIBO | High reactivity, good stability. lumiprobe.com | ~0.1 |

| Bicyclo[6.1.0]nonyne | BCN | A common alternative to DBCO. rsc.orgresearchgate.net | Varies based on specific structure |

| Dibenzoazacyclooctyne | DIBAC | High reactivity. researchgate.net | Varies based on specific structure |

| Biarylazacyclooctynone | BARAC | Better kinetics than DBCO/BCN, but can be unstable. researchgate.net | Higher than DBCO/BCN |

Rate constants are general values for reactions with benzyl (B1604629) azide and can vary based on solvent and specific reactant structures. researchgate.net

The mechanism of SPAAC involves the 1,3-dipolar cycloaddition of an azide with the strained alkyne. The relief of ring strain in the transition state is a key driving force for the reaction. acs.org This allows the reaction to proceed efficiently without the need for a copper catalyst, making it highly suitable for conjugating Cy5.5 alkyne derivatives to biomolecules in living cells and organisms. rsc.orgresearchgate.net For example, Cy5.5 conjugated to DBCO has been used to label azide-bearing human endothelial progenitor cells and T-cells for in vitro tracking. researchgate.net

Other Bio-orthogonal Reactivity of Alkyne Moiety

While azide-alkyne cycloadditions are the most prominent bio-orthogonal reactions involving alkynes, the unique reactivity of the alkyne group can be harnessed in other cycloaddition reactions, notably with diazo compounds for the development of fluorogenic systems.

Exploration of Alkyne-Diazo Cycloadditions for Fluorogenic Systems

Fluorogenic reactions, where a non-fluorescent or weakly fluorescent probe becomes highly fluorescent upon reaction, are invaluable for high-contrast imaging in biological systems as they minimize background signals from unreacted probes. nih.govnih.gov The strain-promoted alkyne-diazo cycloaddition (SPADC) has emerged as a promising fluorogenic reaction. nih.gov This reaction involves the cycloaddition of a strained alkyne, such as a dibenzocyclooctyne (DIBO), with a diazo compound. nih.govnih.gov

The exploration of this reactivity has led to the design of fluorogenic probes where the fluorescence of a dye is quenched in its alkyne-functionalized form and is "turned on" upon reaction with a diazo-tagged molecule. nih.gov For instance, a dibenzocyclooctyne derivative modified with a cyclopropenone moiety (Fl-DIBO) has been shown to undergo rapid, catalyst-free cycloadditions with diazo compounds. nih.govnih.gov

The outcome of the alkyne-diazo cycloaddition is highly dependent on the substitution of the diazo compound. Reaction with monosubstituted diazo reagents leads to the formation of 1H-pyrazole derivatives, which are highly fluorescent. nih.govnih.gov In contrast, reaction with disubstituted diazo compounds results in 3H-pyrazole derivatives where the fluorescence remains low or quenched. nih.govnih.gov Quantum chemical calculations suggest that the fluorescence quenching in the 3H-pyrazoles is due to the presence of low-lying (n,π*) states. nih.gov The tautomerization of the initial cycloadduct to the aromatic 1H-pyrazole in the case of monosubstituted diazos is key to the fluorescence turn-on. nih.gov

One study demonstrated a ~160-fold increase in fluorescence quantum yield upon the reaction of Fl-DIBO with a monosubstituted diazo reagent. nih.govnih.gov This principle has been successfully applied to label diazo-tagged proteins without detectable background signal, highlighting the potential of this approach for no-wash imaging. nih.govnih.gov While specific studies detailing the use of Cy5.5 alkyne in fluorogenic alkyne-diazo cycloadditions are not prevalent, the established principles with other fluorophores lay the groundwork for the future design of Cy5.5-based fluorogenic probes. The successful modification of nanobodies with diazo groups and their subsequent conjugation to DBCO-Cy5 demonstrates the compatibility of these functionalities. acs.org

Table 2: Products and Fluorogenic Outcomes of Strain-Promoted Alkyne-Diazo Cycloadditions

| Diazo Reactant | Product | Fluorescence Outcome | Reference |

|---|---|---|---|

| Monosubstituted Diazo | 1H-Pyrazole | ~160-fold fluorescence enhancement | nih.govnih.gov |

| Disubstituted Diazo | 3H-Pyrazole | Low or quenched fluorescence | nih.govnih.gov |

This exploration into alkyne-diazo cycloadditions expands the toolkit of bio-orthogonal chemistry, offering a pathway to create novel, highly sensitive imaging agents based on fluorophores like Cy5.5.

Spectroscopic and Photophysical Characterization Studies of Cy5.5 Alkyne and Its Conjugates

Advanced Fluorescence Spectroscopy of Cy5.5 Alkyne Conjugates

The conjugation of Cy5.5 alkyne to various biomolecules and nanoparticles can influence its fluorescence properties. Advanced fluorescence spectroscopy techniques are crucial for understanding these changes and optimizing the performance of Cy5.5 alkyne-based probes.

Absorption and Emission Profile Analysis

Cy5.5 alkyne exhibits characteristic absorption and emission spectra in the near-infrared region of the electromagnetic spectrum. The absorption maximum (λ_abs_) for Cy5.5 alkyne is typically observed around 673-684 nm, with a high molar extinction coefficient, indicating its strong ability to absorb light at this wavelength. broadpharm.comlumiprobe.comantibodies.com The emission maximum (λ_em_) is found at approximately 707-710 nm. broadpharm.comlumiprobe.comantibodies.com

The specific absorption and emission maxima can vary slightly depending on the solvent and the molecular structure of the specific Cy5.5 alkyne variant. For instance, Trisulfo-Cy5.5-Alkyne has an excitation maximum at 678 nm and an emission maximum at 694 nm. broadpharm.com Another variant, Sulfo-Cyanine5.5, shows an absorption maximum at approximately 675 nm and an emission maximum around 694 nm. axispharm.com These spectral properties make Cy5.5 alkyne and its derivatives well-suited for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. axispharm.com

The shape of the absorption and emission spectra are typically narrow, which is a characteristic feature of cyanine (B1664457) dyes. researchgate.net Upon conjugation to other molecules, slight shifts in the absorption and emission peaks can occur. For example, when DBCO-Cy5.5 was linked to nanoerythrosomes, a small red shift in the emission was observed, suggesting the dye experienced a more polar environment. umd.edu

Interactive Table: Spectroscopic Properties of Cy5.5 Alkyne and its Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Source(s) |

| Cy5.5 alkyne | 684 | 710 | 198,000 | lumiprobe.comantibodies.com |

| Cy5.5 alkyne | 673 | 707 | 209,000 | broadpharm.cominterchim.fr |

| Trisulfo-Cy5.5-Alkyne | 678 | 694 | 190,000 | broadpharm.com |

| Sulfo-Cyanine5.5 | ~675 | ~694 | Not Specified | axispharm.com |

| Cy5.5 Alkyne (sulfo) | 675 | 694 | 190,000 | axispharm.com |

| Cyanine5 alkyne | 646 | 662 | 250,000 | lunanano.ca |

| CyAM-5 alkyne | 642 | 658 | >215,000 | nih.gov |

| Cyanine5.5 alkyne chloride | 678 | 694 | Not Specified | medchemexpress.com |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ_F_) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For Cy5.5 alkyne, the reported fluorescence quantum yield is typically around 0.2. broadpharm.comlumiprobe.comantibodies.comlabcompare.com This value indicates that for every 100 photons absorbed by the molecule, approximately 20 photons are emitted as fluorescence.

The quantum yield of cyanine dyes can be influenced by several factors, including the molecular structure and the surrounding environment. For example, the introduction of sulfonyl groups can have a positive effect on the quantum yield, often attributed to a reduced tendency for dye aggregation in aqueous media. researchgate.net Studies on other cyanine dyes have shown that the quantum yield can increase upon covalent labeling to proteins. researchgate.net For instance, while the quantum yield of free Cy5 in phosphate (B84403) buffer is reported to be 0.27, it can increase when bound to biomolecules. researchgate.net

Interactive Table: Fluorescence Quantum Yield of Cy5.5 Alkyne and Related Dyes

| Compound | Quantum Yield (Φ_F) | Source(s) |

| Cy5.5 alkyne | 0.2 | broadpharm.comlumiprobe.comantibodies.comlabcompare.com |

| Cyanine5 alkyne | 0.2 | lunanano.ca |

| CyAM-5 alkyne | ≥ 0.17 | nih.gov |

Stokes Shift Investigations

The Stokes shift is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra. A larger Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the emission signal from the excitation light.

For Cy5.5 alkyne and its derivatives, the Stokes shift is generally in the range of 19-26 nm. For example, a Sulfo-Cyanine5.5 dye is reported to have a Stokes shift of approximately 19 nm. axispharm.com A Cy5.5 alkyne with an absorption maximum at 684 nm and an emission maximum at 710 nm has a Stokes shift of 26 nm. lumiprobe.comantibodies.com Some specialized cyanine dyes, known as MegaStokes dyes, have been developed with exceptionally large Stokes shifts of 120-125 nm, which can be particularly useful in applications like Fluorescence Resonance Energy Transfer (FRET). sigmaaldrich.com The relatively small Stokes shift of standard Cy5.5 dyes is a typical characteristic of this class of compounds. researchgate.net

Photostability and Blinking Dynamics Research of Cy5.5 Alkyne-Based Probes

Photostability, or the resistance to photobleaching (irreversible loss of fluorescence), and blinking (transient excursions to non-fluorescent dark states) are critical parameters for fluorescent probes, especially in single-molecule imaging applications. nih.gov Cyanine dyes, including Cy5.5, are known to be susceptible to photobleaching and blinking, particularly under intense laser irradiation. nih.gov

Research efforts have focused on improving the photostability of cyanine dyes. Structural modifications, such as the incorporation of electron-withdrawing groups like fluoro and cyano substituents, have been shown to significantly enhance the photostability of cyanine fluorophores. researchgate.net Additionally, the use of antifading agents and oxygen scavenging systems can help mitigate photobleaching and blinking. nih.gov One study reported that a dendritic BODIPY-based probe exhibited greater photostability and less blinking compared to Cy5. nih.gov

Influence of Microenvironment and Conjugation on Optical Properties

The optical properties of Cy5.5 alkyne can be significantly influenced by its local microenvironment and through conjugation to other molecules. Factors such as solvent polarity, pH, and binding to macromolecules can alter the absorption and emission spectra, quantum yield, and fluorescence lifetime.

For example, the fluorescence of cyanine dyes is known to be sensitive to solvent polarity. researchgate.net Some asymmetric pentamethine cyanine dyes exhibit negative solvatochromism, where the emission wavelength decreases with increasing solvent polarity. researchgate.net The aggregation of dye molecules, which can be influenced by the solvent and concentration, often leads to fluorescence quenching. researchgate.net The introduction of sulfonate groups can enhance water solubility and reduce aggregation, thereby improving fluorescence performance in biological assays. axispharm.comaip.org

Conjugation to biomolecules can also lead to changes in the photophysical properties. For instance, when a DBCO-Cy5.5 dye was linked to nanoerythrosomes, a slight red shift in the emission was observed, indicating a more polar environment for the dye. umd.edu The covalent attachment of cyanine dyes to proteins or DNA can lead to an increase in quantum yield and fluorescence lifetime. researchgate.netacs.org The FRET efficiency between a fluorescent donor and a gold nanoparticle acceptor can be modulated by the local microenvironment, such as the presence of specific enzymes. acs.org

Computational and Theoretical Modeling of Cy5.5 Alkyne Electronic Structure

Computational and theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the electronic structure and optical properties of cyanine dyes like Cy5.5 alkyne. nih.gov These methods can be used to calculate properties such as absorption and emission energies, transition dipole moments, and the effects of structural modifications on these properties.

DFT calculations have been employed to study the ground and excited state properties of dye monomers and to understand the influence of substituents. nih.gov For example, calculations have shown that the addition of electron-withdrawing groups to a Cy5 dye can increase the stability of a non-fluorescent, closed isomer, which is relevant for the design of fluorogenic probes. nih.gov TD-DFT has been used to calculate the transition dipole moments of Cy5 and Cy5.5, which are important parameters for understanding dye-dye interactions in aggregates. nih.gov Molecular dynamics (MD) simulations have also been used to study the structural and electronic properties of dye-DNA constructs, providing insights into dye orientations and couplings. nih.gov These computational approaches complement experimental studies and provide a deeper understanding of the factors that govern the photophysical behavior of Cy5.5 alkyne and its conjugates.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of cyanine dyes, including Cy5.5 and its derivatives. nih.gov DFT calculations allow for the modeling of molecular geometries, vibrational frequencies, and electronic spectra, providing a theoretical foundation for understanding their photophysical behavior. rsc.orgresearchgate.net These calculations are instrumental in pre-designing novel fluorescent dyes and providing a theoretical basis for their modification and application. nih.gov

Theoretical studies often employ DFT to optimize molecular structures and calculate various properties. For instance, the B3LYP functional is commonly used for structural optimization of molecules like Cy5.5. researchgate.net Time-dependent DFT (TD-DFT) is then utilized to simulate electronic absorption spectra, which can be compared with experimental data to validate the computational model. researchgate.netnsf.gov In studies of cyanine dyes, calculations are often performed considering a solvent environment by using models like the conductor-like polarizable continuum model (CPCM) to better replicate experimental conditions. researchgate.net

DFT calculations have been successfully used to study the impact of structural modifications on the properties of cyanine dyes. For example, research on xanthene-based dyes has shown that introducing an alkyne spacer can extend the π-conjugation, leading to red-shifted absorption wavelengths. nsf.govmdpi.com Similarly, DFT has been used to analyze how electron-donating or electron-withdrawing substituents at the 5,5'-positions of the Cy5 core can tune photophysical properties like absorption and emission maxima. acs.org These theoretical investigations have confirmed that such modifications alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which directly impacts the dye's spectroscopic characteristics. acs.org

The accuracy of DFT calculations allows for the prediction of how changes in the molecular structure, such as the length of the polymethine chain, influence the dye's properties. Studies comparing Cy5.5 and Cy7.5 have used DFT to conclude that differences in their luminescence and energy gaps are attributable to the length of the conjugated chain connecting the two aromatic rings. nih.gov Furthermore, DFT is employed to analyze non-covalent interactions within the dye molecules, which can also affect their stability and photophysical behavior. nih.gov

The table below summarizes key parameters often determined through DFT calculations for cyanine dyes.

| Computational Method | Basis Set | Application | Reference |

| DFT (e.g., B3LYP, M06-2X) | 6-311G(d,p) | Ground state geometry optimization, calculation of HOMO-LUMO energies, analysis of molecular orbitals. | researchgate.netnih.gov |

| TD-DFT | 6-311G(d,p) | Calculation of electronic absorption and emission spectra. | researchgate.netnsf.gov |

| CPCM (Solvent Model) | - | Simulates the effect of a solvent environment on the photophysical properties of the dye. | researchgate.net |

| NBO Analysis | B3LYP/6-311++G(d,p) | Elucidates intramolecular charge transfer interactions and delocalization of electron density. | rsc.org |

HOMO-LUMO Orbital Analysis and Intramolecular Charge Transfer

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and photophysical properties of Cy5.5 alkyne and its conjugates. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates directly with the dye's absorption and emission wavelengths. researchgate.netnih.gov

DFT calculations are the primary method for determining the energies and spatial distributions of these orbitals. nih.gov For cyanine dyes, both the HOMO and LUMO are typically π-orbitals delocalized along the polymethine chain and the indole (B1671886) rings. acs.org The HOMO is characterized as the primary electron donor, while the LUMO acts as the electron acceptor. rsc.org Upon absorption of light, an electron is promoted from the HOMO to the LUMO, an event corresponding to a π-π* electronic transition. acs.org

The concept of intramolecular charge transfer (ICT) is crucial for describing the behavior of many fluorescent probes. science.gov In donor-acceptor systems, excitation can lead to a significant redistribution of electron density from a donor part of the molecule to an acceptor part, forming an ICT state. science.gov While Cy5.5 itself is a polymethine dye, its conjugation with other molecules can introduce donor-acceptor characteristics, and its behavior can be influenced by ICT processes. researchgate.net For instance, the introduction of strong electron-donating groups can shift absorption wavelengths towards the near-infrared (NIR) region, a phenomenon linked to charge transfer effects. mdpi.com Natural Bond Orbital (NBO) analysis is a computational technique used to elucidate and quantify these ICT interactions within a molecule. rsc.org

The HOMO-LUMO gap is a key determinant of the dye's color and fluorescence. A smaller gap generally results in absorption and emission at longer wavelengths (a red-shift). nih.govacs.org DFT studies have shown that extending the polymethine chain in cyanine dyes, such as from Cy5.5 to Cy7.5, leads to a smaller HOMO-LUMO gap and, consequently, a red-shift in the emission spectrum. nih.gov Similarly, strategic placement of substituents on the Cy5.5 core can modulate the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy more than the LUMO energy, while electron-withdrawing groups lower the LUMO energy more than the HOMO energy; both scenarios result in a shrinking of the HOMO-LUMO gap and a red-shift in emission. acs.org

The table below presents calculated HOMO-LUMO energy data for Cy5.5 and a related heptamethine cyanine dye (HMCD) as examples of values obtained through DFT studies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Cy5.5 (Calculated) | - | - | 1.74 | researchgate.net |

| Ring-Fluorinated HMCD 4a (Calculated) | -5.09 | -3.67 | 1.42 | rsc.org |

| Ring-Fluorinated HMCD 4b (Calculated) | -4.88 | -3.47 | 1.41 | rsc.org |

Applications of Cy5.5 Alkyne in Academic Chemical Biology Research

Bioconjugation Strategies for Macro- and Biomolecules in Research

The versatility of Cy5.5 alkyne is demonstrated in its wide application for labeling various macromolecules and biomolecules. The core of its utility lies in the "click chemistry" reaction, a type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the covalent attachment of the Cy5.5 fluorophore to a target molecule that has been functionalized with an azide (B81097) group. medchemexpress.comfrontiersin.org This strategy offers high efficiency and specificity under mild, biocompatible conditions.

Peptide and Protein Labeling Methodologies

In the realm of peptide and protein research, Cy5.5 alkyne serves as a critical tool for fluorescent labeling. medchemexpress.com One common strategy involves the incorporation of an amino acid containing an azide group into the peptide or protein of interest. This can be achieved through solid-phase peptide synthesis or by using genetic code expansion techniques to introduce unnatural amino acids into proteins expressed in living cells. researchgate.net Subsequently, the azide-modified peptide or protein can be reacted with Cy5.5 alkyne to yield a fluorescently labeled conjugate.

For instance, researchers have successfully labeled relaxin family peptides with Cy5.5 by first introducing an alkyne functionality onto the peptide and then reacting it with a Cy5.5-azide derivative. frontiersin.org This method allows for site-specific labeling, ensuring that the biological activity of the peptide is minimally affected. frontiersin.org Similarly, this approach has been used to label peptide-morpholino oligonucleotide conjugates, demonstrating the broad applicability of this labeling strategy. researchgate.net

| Labeled Molecule | Labeling Strategy | Research Application |

| Relaxin family peptides | Alkyne functionalization of peptide followed by click chemistry with Cy5.5-azide. frontiersin.org | In vitro and in vivo characterization of peptide-receptor interactions. frontiersin.org |

| Peptide-morpholino conjugates | Alkyne functionalization of the peptide portion followed by click chemistry with Cy5.5-azide. researchgate.net | Studying in vivo biodistribution. researchgate.net |

| Proteins with unnatural amino acids | Genetic incorporation of an azide-containing amino acid followed by reaction with Cy5.5 alkyne. researchgate.netnih.gov | Site-specific protein labeling for studying protein function and localization in living cells. researchgate.netnih.gov |

Nucleic Acid Derivatization Approaches for Research Probes

Cy5.5 alkyne is also employed in the derivatization of nucleic acids to create fluorescent probes for various research applications, including genetic analysis and cellular imaging. aatbio.com Oligonucleotides can be synthesized with an azide modification, typically at the 5' or 3' end, or internally. These azide-modified nucleic acids can then be readily conjugated to Cy5.5 alkyne via click chemistry. medchemexpress.com

This methodology has been utilized to develop fluorescently labeled DNA probes for applications such as fluorescence in situ hybridization (FISH) and other nucleic acid blot hybridization methods. acs.org The resulting Cy5.5-labeled probes offer high sensitivity for detecting specific DNA or RNA sequences within complex biological samples. aatbio.com Another approach involves attaching Cy-dyes to the 5-position of thymine (B56734) bases in DNA through a rigid ethynyl (B1212043) linker, which helps to minimize fluorescence quenching. oup.com

| Labeled Molecule | Labeling Strategy | Research Application |

| Oligonucleotides | Synthesis with an azide modification followed by click chemistry with Cy5.5 alkyne. medchemexpress.com | Development of fluorescent probes for genetic analysis and cellular imaging. medchemexpress.comaatbio.com |

| DNA probes | Incorporation of azide-modified nucleotides and subsequent conjugation with Cy5.5 alkyne. | Fluorescence in situ hybridization (FISH) and nucleic acid blot hybridization. acs.org |

| DNA with modified thymine | Attachment of Cy-dyes to the 5-position of thymine via an ethynyl linker. oup.com | FRET systems and applications requiring reduced fluorescence quenching. oup.com |

Oligosaccharide and Glycan Tagging for Metabolic Labeling

Metabolic labeling is a powerful technique to study the biosynthesis and dynamics of glycans in living systems. biorxiv.orgacs.org This approach involves introducing a sugar analog containing a bioorthogonal chemical reporter, such as an azide group, into cells. researchgate.net The cells' metabolic machinery incorporates this azido-sugar into various glycoconjugates. researchgate.net

Subsequently, the azide-labeled glycans on the cell surface or within the cell can be visualized by reacting them with Cy5.5 alkyne. nih.gov This click reaction provides a highly specific method for tagging and imaging glycans. acs.org For example, tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) can be used to metabolically label sialic acids on the surface of exosomes, which are then fluorescently tagged with a Cy5.5 dye for tracking studies. nih.gov This strategy has proven effective for labeling peptidoglycans in bacteria as well. biorxiv.org

| Labeled Molecule | Labeling Strategy | Research Application |

| Cell-surface sialic acids | Metabolic labeling with Ac4ManNAz followed by click chemistry with a Cy5.5 dye. nih.gov | Tracking of exosomes in vitro and in vivo. nih.gov |

| Bacterial peptidoglycan | Metabolic labeling with an azido-sugar (GlcNAz) followed by strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-Cy5 dye. biorxiv.org | Studying bacterial glycobiology. biorxiv.org |

| General glycans | Metabolic labeling with azido (B1232118) sugars followed by covalent tagging with alkyne-functionalized dyes. researchgate.net | Visualization and proteomic analysis of glycoconjugates. researchgate.net |

Antibody Conjugation for Research Tools

The conjugation of Cy5.5 alkyne to antibodies creates powerful tools for immunoassays and targeted imaging. researchgate.net Site-specific labeling of antibodies is crucial to ensure that the antigen-binding site remains unobstructed and the antibody's function is preserved. nih.gov One advanced method involves the genetic incorporation of an unnatural amino acid containing an azide group at a specific site on the antibody. nih.gov

This azide-functionalized antibody can then be precisely labeled with Cy5.5 alkyne through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov This copper-free click chemistry method is particularly advantageous for labeling sensitive biological molecules like antibodies as it proceeds efficiently at physiological pH and temperature without the need for potentially cytotoxic copper catalysts. nih.gov Commercially available kits also facilitate the rapid conjugation of R-Phycoerythrin (RPE)-Cy5.5 to antibodies for applications in flow cytometry and other immunoassays. bio-rad-antibodies.com

| Labeled Molecule | Labeling Strategy | Research Application |

| Antibody fragment (HerFab) | Genetic incorporation of an azide-containing amino acid followed by strain-promoted azide-alkyne cycloaddition (SPAAC) with Cy5.5-ADIBO. nih.gov | Site-specific antibody conjugation for the development of antibody-drug conjugates (ADCs) and other research tools. nih.gov |

| General IgG antibodies | Use of a rapid conjugation kit with a lyophilized mixture of RPE-Cy5.5. bio-rad-antibodies.com | Creation of fluorescent antibody conjugates for immunoassays like flow cytometry. bio-rad-antibodies.com |

Design and Engineering of Cy5.5 Alkyne-Based Fluorescent Probes for Research

The unique properties of Cy5.5 alkyne make it an excellent building block for the design and engineering of sophisticated fluorescent probes for various research applications, particularly in the detection of specific biomarkers. chemneo.com

Development of Targeted Fluorescent Probes for Biomarker Detection

The development of fluorescent probes that can specifically target and report on the presence of disease biomarkers is a significant area of chemical biology research. acs.org Cy5.5 alkyne can be incorporated into probe designs where the alkyne group serves as a reactive handle for attaching a targeting moiety. acs.orgnih.gov

For example, a mitochondria-targeting fluorescent dye, Cy5-PEG2, was developed incorporating a terminal alkyne group. acs.orgnih.gov This alkyne allows for the potential attachment of other biomolecules via click chemistry, while the cyanine (B1664457) dye's near-infrared emission is ideal for in vivo brain imaging. acs.orgnih.gov In another strategy, fluorescent probes can be designed to be "turned on" upon reacting with a specific target. For instance, a probe could be synthesized where the fluorescence of the Cy5.5 core is initially quenched, and the fluorescence is restored upon a bioorthogonal reaction with an azide-labeled biomarker. rsc.org This "off-on" activation mechanism is highly desirable as it reduces background signal and enhances detection sensitivity. rsc.org

| Probe Design | Targeting/Activation Strategy | Research Application |

| Cy5-PEG2 | Asymmetric cyanine structure with a terminal alkyne for bioconjugation and a PEG linker for biocompatibility. acs.orgnih.gov | Targeted mitochondrial imaging and whole-brain visualization. acs.orgnih.gov |

| "Off-On" Probes | A fluorophore whose emission is quenched until a bioorthogonal reaction, such as an azide-alkyne cycloaddition, occurs with the target biomarker. rsc.org | Ratiometric fluorescence imaging and sensitive detection of biomarkers in living cells. rsc.org |

| Cy5-PEG4 | Asymmetric cyanine dye with a PEG linker and terminal alkyne, designed to cross the blood-brain barrier. biorxiv.org | Non-invasive in vivo imaging of mitochondrial dynamics in the brain. biorxiv.org |

Activatable and Ratiometric Probe Systems Research

In the field of molecular imaging, activatable probes are designed to exhibit a change in their fluorescence signal in response to a specific biological event. This "off/on" switching mechanism enhances signal-to-noise ratios. Ratiometric probes, on the other hand, utilize the ratio of fluorescence intensities at two different wavelengths to provide a more quantitative and reliable measurement, as this method can correct for variations in probe concentration, illumination intensity, and other experimental variables. researchgate.net

Research has focused on developing ratiometric probes for detecting various biological targets, such as proteases. rsc.org For instance, a probe for matrix metalloproteinases (MMPs) was developed using Cy5 and Cy7 as a Förster resonance energy transfer (FRET) pair. rsc.org In the intact probe, the fluorescence of one dye is quenched. Upon cleavage by MMPs, the FRET pair is separated, leading to a detectable change in the fluorescence ratio. rsc.org Another approach involves self-quenching probes where multiple copies of a fluorophore like Cy5.5 are attached to a polymer backbone. rsc.org Cleavage of the polymer by proteases leads to the release of individual dye molecules and a subsequent increase in fluorescence. rsc.org

Dual-dye systems have also been synthesized for ratiometric monitoring of drug delivery. These systems consist of an activatable dye linked to a drug and a reference fluorophore like Cy5. researchgate.net The release of the drug triggers a change in the activatable dye's fluorescence, and the ratio of this signal to the constant signal of the reference dye allows for tracking the drug release process. researchgate.net

Construction of Multi-modal Probe Architectures for Research Imaging

Multi-modal imaging probes combine different imaging modalities, such as fluorescence and positron emission tomography (PET), to provide complementary information and a more comprehensive understanding of biological processes. researchgate.netrsc.org Cy5.5 alkyne can be incorporated into these multi-modal architectures due to its favorable near-infrared fluorescence properties. researchgate.net

One strategy involves using a strained cyclooctyne (B158145) as a platform to assemble various functional units, including a PET radionuclide and a near-infrared fluorescent dye like a Cy5 derivative. researchgate.net This approach allows for the construction of dual-modality PET/NIRF imaging probes for targeting specific receptors in vivo. researchgate.net Another method utilizes bioorthogonal chemistry to link a chelator for a PET isotope and a fluorescent dye to a targeting molecule, such as an antibody. rsc.org For example, a system was developed that integrates a deferoxamine (B1203445) (DFO) chelate for ⁸⁹Zr PET imaging and a BODIPY dye for fluorescence imaging. rsc.org While this specific example uses a BODIPY dye, the principle can be extended to include NIR dyes like Cy5.5 for improved tissue penetration.

Cellular and Subcellular Research Applications

The ability to label and track cellular components and processes is fundamental to chemical biology research. Cy5.5 alkyne, through click chemistry, provides a powerful tool for these applications.

In Vitro Cellular Labeling and Tracking Studies

Cy5.5 alkyne is utilized for labeling and tracking various cellular components and biomolecules in vitro. A common strategy involves metabolic labeling, where cells are incubated with a precursor molecule containing an azide group. nih.gov This azide-tagged precursor is incorporated into newly synthesized biomolecules, such as proteins or glycans. nih.gov Subsequently, the cells can be treated with Cy5.5 alkyne, which reacts with the azide groups, fluorescently labeling the target biomolecules. nih.gov This method has been used for super-resolution imaging of plasma membrane proteins. nih.gov

Fluorescently labeled block copolymers containing Cy5.5 have also been developed as nanotrackers for cells in both in vitro and in vivo studies. rsc.org These nanoparticles can be taken up by cells, allowing for their visualization and tracking over time. rsc.org Furthermore, Cy5.5-labeled DNA has been used to differentiate between cancerous and normal cells and to study the subcellular localization of the DNA construct. researchgate.net

Cellular Metabolite Profiling and Synthesis Monitoring

Click chemistry with alkyne-functionalized metabolites and azide-containing dyes like Cy5.5-azide enables the monitoring of various metabolic processes within cells. jenabioscience.com For example, the synthesis of new DNA can be monitored by incorporating 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing analog of thymidine, into the DNA of proliferating cells. jenabioscience.com The incorporated EdU can then be visualized by reacting it with an azide-functionalized fluorescent dye. jenabioscience.com

Similarly, protein synthesis can be monitored using an alkyne analog of puromycin, which gets incorporated into newly synthesized proteins. jenabioscience.com These alkyne-tagged proteins can then be labeled with a fluorescent azide for visualization and analysis. jenabioscience.com RNA synthesis can also be tracked using 5-ethynyl-uridine (5-EU). jenabioscience.com These methods provide a non-radioactive and efficient way to study the dynamics of macromolecular synthesis in cells. jenabioscience.com

Investigation of Protein Activity and Localization in Cellulo

Cy5.5 alkyne is employed to study protein activity and localization within cells. In one study, nanoparticles conjugated with the drug dasatinib (B193332) and a Cy5 dye were used to investigate the interaction with the SRC protein in triple-negative breast cancer cells. acs.org Confocal microscopy revealed the colocalization of the drug-conjugated nanoparticles with the SRC protein, demonstrating the ability to track drug-target engagement in cellulo. acs.org

Another application involves the labeling of palmitoylated proteins. mdpi.com Cells are treated with an alkyne-containing fatty acid analog, which is incorporated into proteins via palmitoylation. mdpi.com The alkyne-tagged proteins can then be reacted with Cy5.5-azide, allowing for their detection and analysis. mdpi.com This technique is useful for studying the role of protein palmitoylation in various cellular processes. mdpi.com Red fluorescent dyes like Cy5 have been noted to sometimes localize in specific organelles, such as mitochondria, which can be a factor to consider when designing experiments to study protein localization. fau.eu

Exosome Labeling and Tracking Methodologies for Research

Exosomes are extracellular vesicles that play a crucial role in intercellular communication. exosome-rna.com Labeling and tracking exosomes are essential for understanding their biological functions and therapeutic potential. exosome-rna.comnih.gov A common method for labeling exosomes involves metabolic glycoengineering. nih.govresearchgate.net In this approach, donor cells are cultured with an azide-modified sugar, such as N-azidoacetyl-D-mannosamine (Ac₄ManNAz), which is incorporated into the glycans on the cell surface and subsequently on the surface of secreted exosomes. nih.govresearchgate.net

These azide-containing exosomes can then be labeled with a fluorescent dye conjugated to a dibenzocyclooctyne (DBCO) group, such as DBCO-Cy5.5, through a copper-free strain-promoted azide-alkyne click (SPAAC) reaction. nih.govresearchgate.netresearchgate.net This method provides a biocompatible and efficient way to fluorescently label exosomes for in vitro and in vivo tracking studies. nih.govresearchgate.netacs.org Labeled exosomes have been used to study their uptake by recipient cells and their biodistribution in animal models. nih.gov

Integration with Nanomaterials and Advanced Research Platforms

The integration of Cy5.5 alkyne with nanomaterials and its application in advanced research platforms like high-throughput screening have significantly broadened the scope of chemical biology research. The unique properties of the Cy5.5 fluorophore, combined with the versatile reactivity of its alkyne group, facilitate the creation of sophisticated tools for molecular imaging, diagnostics, and drug discovery.

Nanoparticle Functionalization for Research Probes

The functionalization of nanoparticles with Cy5.5 alkyne is a powerful strategy for developing highly sensitive and specific research probes. The alkyne group allows for covalent attachment to azide-modified nanoparticles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), commonly known as "click chemistry". nih.govnih.govacs.org This bioorthogonal reaction is highly efficient and occurs under mild conditions, making it ideal for conjugating the dye to a wide variety of nanomaterials without compromising their intrinsic properties. nih.govnih.govacs.org

Researchers have successfully labeled various types of nanoparticles, including silica (B1680970) nanoparticles, gold nanoparticles, and polymeric nanoparticles, with Cy5.5 alkyne for diverse applications. nih.govresearchgate.netdiva-portal.org For instance, Cy5.5 alkyne has been used to create fluorescently-labeled nanoparticles for in vivo tracking of stem cells. researchgate.net In one study, bicyclo[6.1.0]nonyne-modified glycol chitosan (B1678972) nanoparticles (BCN-CNPs) were conjugated with Cy5.5 to create optical imaging probes. researchgate.net These nanoparticles could specifically bind to and be internalized by stem cells that were metabolically engineered to express azide groups on their surface, allowing for long-term, non-invasive tracking of the cells in animal models. researchgate.net

The versatility of Cy5.5 alkyne extends to the creation of multimodal imaging agents. For example, iron oxide nanoparticles have been co-functionalized with Cy5.5 alkyne and targeting ligands, such as folate, to create probes for both magnetic resonance imaging (MRI) and fluorescence imaging. plos.orgresearchgate.net This dual-modality approach allows for both high-resolution anatomical imaging and sensitive fluorescence detection of targeted cells or tissues. The number of Cy5.5 molecules attached to each nanoparticle can be precisely controlled and quantified, which is crucial for developing reproducible and reliable imaging agents. plos.orgresearchgate.net

Furthermore, the phenomenon of aggregation-induced quenching (AIQ) has been exploited in the design of "smart" nanoprobes that only become fluorescent upon interaction with their target. uq.edu.au In these systems, Cy5.5-functionalized nanoparticles are designed to be aggregated in aqueous solution, which quenches their fluorescence. uq.edu.au Upon binding to a specific cellular component, such as the plasma membrane, the nanoparticles disaggregate, leading to a significant increase in fluorescence and enabling background-free imaging. uq.edu.au

Table 1: Examples of Nanoparticle Functionalization with Cy5.5 Alkyne for Research Probes

| Nanoparticle Type | Functionalization Chemistry | Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| Glycol Chitosan Nanoparticles (CNPs) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | In vivo stem cell tracking | Nanoparticles specifically bound to and were internalized by azide-modified stem cells, enabling continuous optical imaging for over 15 days. | researchgate.net |

| Iron Oxide Nanoparticles (Feraheme) | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Multimodal (MRI/Fluorescence) and targeted imaging | A method was developed to functionalize nanoparticles with both Cy5.5 for fluorescence and folate for targeting, with precise quantification of attached molecules. | plos.orgresearchgate.net |

| Self-Assembled Nanoparticles | Click chemistry with azide-modified zwitterion | Cellular imaging | Formed soluble aggregates that exhibited quenched fluorescence in water, which was restored upon interaction with cell membranes for background-free imaging. | uq.edu.au |

| Gold Nanoparticles (AuNPs) | Copper-free click reaction | In vitro enzyme sensing | Clustered with quantum dots in the presence of MMP-2, leading to fluorescence quenching via FRET, allowing for enzyme level monitoring. | nih.gov |

High-Throughput Screening Applications in Chemical Biology Research

While direct and widespread applications of Cy5.5 alkyne in high-throughput screening (HTS) are still emerging, its properties make it a valuable tool for the development of novel HTS assays. The far-red fluorescence of Cy5.5 minimizes interference from autofluorescence of biological samples and library compounds, a common challenge in HTS. lumiprobe.com The alkyne group enables its use in bioorthogonal labeling strategies within HTS platforms. b-cdn.net

One of the key areas where Cy5.5 alkyne can be applied is in the development of target engagement assays. For example, a drug candidate can be modified with an azide group, and its binding to a target protein within a complex biological lysate or even within cells can be detected by the addition of Cy5.5 alkyne and subsequent click chemistry-mediated fluorescence labeling. acs.org This approach allows for the rapid and sensitive quantification of drug-target interactions in a high-throughput format.

Moreover, Cy5.5 alkyne can be used to create fluorescent probes for activity-based protein profiling (ABPP), an approach used in HTS to identify enzyme inhibitors. In a typical ABPP experiment, a library of compounds is screened for its ability to block the labeling of an enzyme's active site by a Cy5.5-alkyne-containing probe. This allows for the identification of potent and selective inhibitors from large compound collections.

The development of fluorescence polarization (FP) assays is another area where Cy5.5 alkyne can be utilized. In an FP-based HTS assay, a small Cy5.5-alkyne-labeled molecule, such as a peptide or a small molecule ligand, will have a low FP value. Upon binding to a larger protein target, the rotational motion of the fluorescent molecule is restricted, leading to an increase in its FP. This change in FP can be used to screen for compounds that inhibit the protein-ligand interaction.

While specific examples of large-scale HTS campaigns using Cy5.5 alkyne are not yet extensively documented in the public domain, the underlying chemical principles and the commercial availability of the reagent suggest its growing importance in this field. b-cdn.net The combination of its excellent photophysical properties and its versatile reactivity makes Cy5.5 alkyne a promising tool for the next generation of HTS assays in chemical biology.

Table 2: Potential High-Throughput Screening Applications of Cy5.5 Alkyne

| HTS Assay Type | Principle of Detection | Potential Role of Cy5.5 Alkyne |

|---|---|---|

| Target Engagement Assays | Detection of drug-target interaction via fluorescence. | Labeling of an azide-modified drug bound to its target protein via click chemistry for quantification. |

| Activity-Based Protein Profiling (ABPP) | Competitive inhibition of a fluorescent probe binding to an enzyme's active site. | As part of a fluorescent probe to label the active site of target enzymes. |

| Fluorescence Polarization (FP) | Change in the polarization of fluorescence upon binding of a small fluorescent ligand to a larger protein. | As the fluorescent label for a small molecule ligand or peptide in an FP-based binding assay. |

| FRET-based Assays | Förster Resonance Energy Transfer between a donor and acceptor fluorophore upon molecular interaction. | Can serve as the acceptor fluorophore in a FRET pair to study protein-protein interactions or conformational changes. |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cy5.5 alkyne |

| Azide-modified clickable amphiphilic zwitterion (CAZ) |

| Cyanine 3 |

| Cyanine 3.5 |

| Cyanine 5 |

| Cyanine 7 |

| Cyanine 7.5 |

| Chol-PEG-Cy5 |

| Cy5.5-azide |

| Cy7-azide |

| Doxorubicin |

| CyAM-5 alkyne |

| Azido-mannosamine |

| Azide-FH |

| Alkyne-FH |

| DBCO-Cy5.5 |

| Azide-Cy5.5 |

| CyOCO |

| PrGly (alkyne) |

| BHQ-3 |

| Tetra-acetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz) |

| Propiolic acid |

| Dasatinib |

| 11-azidoundecyltriethoxysilane |

Structure Activity Relationship Sar Studies of Cy5.5 Alkyne Derivatives

Impact of Alkyne Spacer and Fluorophore Modifications on Conjugate Performance

The performance of Cy5.5 alkyne conjugates is significantly influenced by the nature of the alkyne spacer and modifications to the core fluorophore structure. These modifications can affect key properties such as fluorescence quantum yield, photostability, aggregation, and ultimately, the brightness and specificity of the resulting bioconjugate.

Research into xanthene-based dyes has shown that the introduction of an alkyne spacer can extend the dye's conjugation, resulting in absorption at longer wavelengths. nih.gov This principle is applicable to cyanine (B1664457) dyes like Cy5.5, where extending the polymethine chain or modifying the heterocyclic rings can tune the absorption and emission wavelengths. lumiprobe.com For instance, the synthesis of various cyanine dye derivatives, including those with alkyne functionalities for click chemistry labeling, has demonstrated that attaching the alkyne group directly to the aromatic ring of the dye can lead to improved fluorescent properties in probes compared to those with an N-pentynyl linker. soton.ac.uk

Fluorophore modifications play a crucial role in optimizing conjugate performance. One key strategy is the introduction of charged groups, such as sulfonates, to the cyanine scaffold. lumiprobe.comnih.gov Sulfonation increases the water solubility of the dye, which can reduce aggregation and self-quenching when conjugated to biomolecules, leading to brighter conjugates. lumiprobe.com Studies have shown that while sulfonated and non-sulfonated cyanines have similar fluorescent properties, the increased hydrophilicity of sulfonated dyes can be advantageous in preventing dye-dye interactions on the surface of labeled proteins. lumiprobe.comresearchgate.net

Furthermore, the position of substituents on the indole (B1671886) rings of the Cy5 dye structure can alter its steric and hydrophobic properties. nih.gov These changes, in turn, influence the propensity of the dye to form aggregates. nih.gov A modular approach to the synthesis of heterobifunctional cyanine 5 dyes allows for the introduction of various functional groups in the final steps, enabling the creation of diverse probes for biological studies. acs.org For example, modifying the glycol moiety of a drug like erlotinib (B232) with a cyanine dye can produce theranostic agents with retained or even enhanced biological activity. mdpi.com

The development of "clickable" photoaffinity ligands based on negative allosteric modulators has also highlighted the utility of the alkyne group in creating specific probes. nih.gov These studies demonstrate that the alkyne group can be used to attach fluorophores like Cy5.5 for in-gel fluorescence detection of target proteins. nih.gov

Table 1: Impact of Alkyne Spacer and Fluorophore Modifications

| Modification | Effect on Conjugate Performance | References |

|---|---|---|

| Alkyne Spacer | ||

| Direct attachment to aromatic ring | Improved fluorescent properties compared to N-pentynyl linkers. | soton.ac.uk |

| Extension of conjugation | Shifts absorption to longer wavelengths. | nih.gov |

| Fluorophore Modification | ||

| Sulfonation | Increased water solubility, reduced aggregation, and enhanced brightness. | lumiprobe.comresearchgate.net |

| Substitution on indole rings | Alters steric and hydrophobic properties, influencing aggregation. | nih.gov |

| Heterobifunctional design | Allows for versatile conjugation and creation of targeted probes. | acs.org |

| Conjugation to drug molecules | Can create theranostic agents with retained or enhanced activity. | mdpi.com |

Investigation of Dye Aggregation and Self-Quenching in Conjugates

A significant challenge in the use of cyanine dyes like Cy5.5 alkyne in bioconjugates is their tendency to aggregate, which often leads to self-quenching of fluorescence and reduced brightness of the probe. nih.govresearchgate.netwindows.net This phenomenon is particularly pronounced when multiple dye molecules are conjugated to a single biomolecule, such as a protein or nanoparticle. nih.govresearchgate.net

Dye aggregation occurs due to non-covalent interactions, such as π-stacking, between the planar chromophores of the cyanine dyes. researchgate.net This close proximity can lead to the formation of H-aggregates (hypsochromically shifted absorption band) or J-aggregates (bathochromically shifted absorption band), which are often non-fluorescent or weakly fluorescent. researchgate.netresearchgate.net The formation of these aggregates creates "trap states" for excitons, leading to quenching of both the fluorescence intensity and lifetime. researchgate.netresearchgate.net

Several strategies have been developed to mitigate dye aggregation and self-quenching in Cy5.5 conjugates. One effective approach is to increase the hydrophilicity of the dye through the introduction of charged groups like sulfonates. lumiprobe.comresearchgate.net The electrostatic repulsion between the charged groups helps to prevent the close association of dye molecules, thereby reducing aggregation. lumiprobe.com Studies have shown that conjugates prepared with sulfonated cyanine dyes exhibit less aggregation and higher quantum yields compared to their non-sulfonated counterparts. lumiprobe.comresearchgate.net

Another strategy involves the rational design of the dye structure to create steric hindrance that prevents π-stacking. For example, designing dyes with an asymmetrical distribution of charge can prevent the chromophores from stacking and minimize fluorescence quenching. nih.govresearchgate.net The introduction of bulky substituents on the dye molecule can also physically separate the chromophores. nih.gov

The choice of linker used for conjugation can also influence aggregation. The inclusion of a PEG spacer between the dye and the biomolecule can increase the distance between conjugated dyes, reducing their interaction. acs.org Furthermore, controlling the dye-to-protein (D/P) ratio during conjugation is crucial, as higher labeling densities can exacerbate aggregation and quenching. researchgate.net

Table 2: Strategies to Mitigate Dye Aggregation and Self-Quenching

| Strategy | Mechanism | References |

|---|---|---|

| Increase Hydrophilicity | ||

| Sulfonation | Electrostatic repulsion between charged groups prevents close association of dye molecules. | lumiprobe.comresearchgate.net |

| Introduce Steric Hindrance | ||

| Asymmetrical charge distribution | Prevents π-stacking of chromophores. | nih.govresearchgate.net |

| Bulky substituents | Physically separates dye molecules. | nih.gov |

| Optimize Conjugation | ||

| Use of PEG linkers | Increases the distance between conjugated dyes. | acs.org |

| Control dye-to-protein ratio | Lower labeling densities reduce the probability of dye-dye interactions. | researchgate.net |

Rational Design Principles for Enhanced Brightness and Specificity in Conjugates

To enhance brightness, a primary goal is to maximize the fluorescence quantum yield and molar extinction coefficient of the dye while minimizing quenching. rsc.org As discussed previously, this can be achieved by modifying the dye structure to reduce aggregation, for instance, through sulfonation or the introduction of sterically demanding groups. lumiprobe.comresearchgate.netnih.gov The choice of the linker for conjugation is also critical. A stable and bio-orthogonal linker, such as that formed through click chemistry with Cy5.5 alkyne, ensures efficient and specific labeling. lumiprobe.comsoton.ac.ukaatbio.com

For improved specificity, the Cy5.5 alkyne derivative is often conjugated to a targeting moiety, such as an antibody, peptide, or small molecule inhibitor, that has a high affinity for a specific biological target. researchgate.netnih.govresearchgate.net The design of these conjugates must ensure that the attachment of the dye does not interfere with the binding of the targeting ligand to its receptor. researchgate.net For example, in the development of peptide-based imaging agents, structure-activity relationship studies are conducted to optimize the peptide sequence for high binding affinity and specificity. researchgate.net